

GDC-0310: A Selective Acyl-Sulfonamide Nav1.7 Inhibitor for Pain

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Compound of Interest		
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An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GDC-0310**, a selective acylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7. This document consolidates preclinical data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for professionals in the field of pain research and drug development.

Introduction to Nav1.7 and its Role in Pain Signaling

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] It is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1] Nav1.7 acts as a threshold channel, amplifying small, subthreshold depolarizations at nerve endings to initiate action potentials that propagate along the sensory neuron to the central nervous system, where the sensation of pain is perceived.[1]

The crucial role of Nav1.7 in pain signaling is underscored by human genetic studies. Gain-of-function mutations in SCN9A lead to inherited pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a complete inability to perceive pain, a rare condition known as congenital insensitivity to pain (CIP). This



strong genetic validation has positioned Nav1.7 as a promising target for the development of novel analysesics.

GDC-0310: A Selective Acyl-Sulfonamide Nav1.7 Inhibitor

GDC-0310 is a potent and selective acyl-sulfonamide inhibitor of Nav1.7 that emerged from a discovery program aimed at improving the metabolic stability and pharmacokinetic properties of earlier compounds.[2][3] Developed by Genentech and Xenon Pharmaceuticals, **GDC-0310** progressed to Phase 1 clinical trials.[2][4]

Mechanism of Action

GDC-0310 exerts its inhibitory effect by binding to the voltage-sensing domain of the Nav1.7 channel. This interaction stabilizes the channel in a non-conducting state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. By selectively targeting Nav1.7, **GDC-0310** aims to block pain signals at their source without affecting the function of other sodium channel subtypes that are essential for the normal functioning of the central nervous system and cardiac tissue.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for **GDC-0310** from preclinical studies.

In Vitro Potency and Selectivity

GDC-0310 demonstrates high potency for human Nav1.7 and selectivity against other Nav channel isoforms.[5]



Target	IC50 (nM)[5]
hNav1.7	0.6
hNav1.4	3.4
hNav1.2	38
hNav1.6	198
hNav1.1	202
hNav1.5	551

Data presented as the half-maximal inhibitory concentration (IC50).

Preclinical Pharmacokinetics

Pharmacokinetic parameters of **GDC-0310** have been characterized in several preclinical species.

Species	Route	Dose (mg/kg)	t½ (h)[5]
Rat	IV	5	5
Dog	IV	1	46
Cynomolgus Monkey	IV	2	4.4

t½: half-life; IV: Intravenous.

In Vivo Efficacy

GDC-0310 has shown efficacy in a preclinical model of inherited erythromelalgia (IEM), a pain disorder caused by gain-of-function mutations in Nav1.7.

Model	Parameter	Value (μM)[5]
IEM Mouse Model	EC50	1.1



EC50: half-maximal effective concentration.

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of **GDC-0310**.

Automated Patch-Clamp Electrophysiology for IC50 Determination

Automated patch-clamp electrophysiology is a high-throughput method used to determine the potency of compounds on ion channels.

Objective: To determine the IC50 values of **GDC-0310** against a panel of human Nav channel subtypes.

Cell Lines: HEK293 cells stably expressing the human Nav channel of interest (e.g., hNav1.7, hNav1.5, etc.).

Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA; pH adjusted to 7.2 with CsOH.

Protocol:

- Cell Preparation: Culture HEK293 cells expressing the target Nav channel to 70-80% confluency. On the day of the experiment, detach cells using a cell detachment solution and resuspend in the external solution at a concentration of 1-5 x 10⁶ cells/mL.
- Compound Preparation: Prepare a stock solution of GDC-0310 in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.
- Automated Patch-Clamp Procedure (using a system like the SyncroPatch or QPatch):



- Prime the system with external and internal solutions.
- Load the cell suspension and compound plate into the instrument.
- Initiate the automated protocol:
 - Cells are captured on the patch-clamp chip.
 - A giga-ohm seal is formed between the cell membrane and the chip.
 - The cell membrane is ruptured to achieve whole-cell configuration.
- Voltage Protocol:
 - Hold the cell at a resting membrane potential of -120 mV.
 - Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a sodium current.
 - Apply a pre-pulse to a voltage that induces channel inactivation (e.g., -70 mV) to assess state-dependent inhibition.
- Compound Application: Apply a baseline recording, then perfuse the cells with increasing concentrations of GDC-0310, followed by a washout step.
- Data Analysis:
 - Measure the peak sodium current at each compound concentration.
 - Normalize the current to the baseline recording.
 - Plot the normalized current as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Formalin-Induced Pain Model in Rodents

The formalin test is a widely used in vivo model of inflammatory pain that assesses the analgesic efficacy of test compounds.



Objective: To evaluate the dose-dependent analgesic effect of **GDC-0310** on nociceptive behaviors in a model of inflammatory pain.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

- **GDC-0310** formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
- 5% formalin solution in saline.
- Observation chambers with mirrors for unobstructed viewing of the animal's paws.

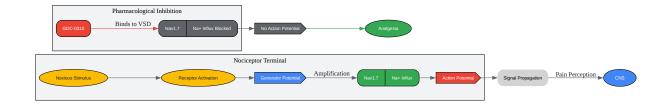
Protocol:

- Acclimation: Place the animals individually in the observation chambers for at least 30 minutes to acclimate to the testing environment.
- Compound Administration: Administer **GDC-0310** or vehicle via the desired route (e.g., oral gavage) at a specified time before the formalin injection (e.g., 60 minutes).
- Formalin Injection: Inject 50 μ L of 5% formalin solution subcutaneously into the plantar surface of the right hind paw of the animal.
- Behavioral Observation: Immediately after the formalin injection, record the animal's nociceptive behaviors for a period of 60 minutes. The observation period is typically divided into two phases:
 - Phase 1 (0-5 minutes): An acute phase of intense nociceptive behavior.
 - Phase 2 (15-60 minutes): A tonic phase of persistent nociceptive behavior.
- Data Scoring: Quantify the nociceptive behavior by measuring the total time spent licking, biting, or flinching the injected paw during each phase.
- Data Analysis:



- Calculate the mean and standard error of the mean (SEM) for the nociceptive scores in each treatment group.
- Compare the scores of the GDC-0310-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
- Determine the dose-response relationship and calculate the dose required to produce a 50% reduction in nociceptive behavior (ED50).

Visualizations Signaling Pathway and Mechanism of Action

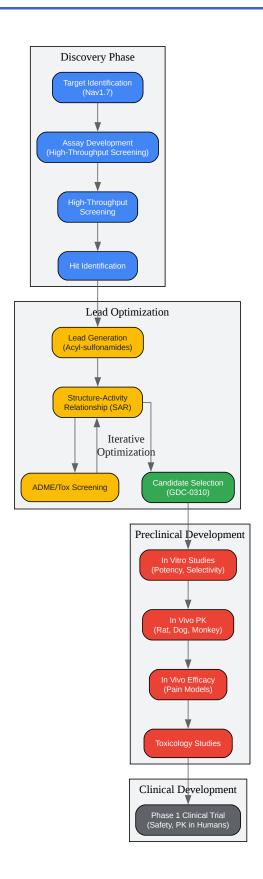


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Caption: Nav1.7 signaling in pain and the mechanism of GDC-0310 inhibition.

Drug Discovery and Development Workflow





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Caption: A representative workflow for the discovery and development of a Nav1.7 inhibitor.



Clinical Development

GDC-0310 entered a Phase 1 clinical trial (NCT02742779) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. The study was designed as a randomized, double-blind, placebo-controlled trial with single and multiple ascending doses. While the trial was completed, the results have not been publicly disclosed, and the clinical development of **GDC-0310** was discontinued for undisclosed reasons.[4]

Conclusion

GDC-0310 is a potent and selective acyl-sulfonamide inhibitor of Nav1.7 that demonstrated promising preclinical characteristics. The data presented in this guide highlight its high affinity for the target and its intended mechanism of action. While its clinical development was halted, the information gathered from the **GDC-0310** program contributes to the broader understanding of developing selective Nav1.7 inhibitors for the treatment of pain. The detailed methodologies and workflows provided herein serve as a valuable reference for ongoing and future research in this critical therapeutic area.

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